molecular formula OCHCH2CHO<br>C3H4O2 B1196418 Sodium Malonaldehyde CAS No. 24382-04-5

Sodium Malonaldehyde

Cat. No. B1196418
CAS RN: 24382-04-5
M. Wt: 72.06 g/mol
InChI Key: WSMYVTOQOOLQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonaldehyde is a dialdehyde that is propane substituted by two oxo groups at the terminal carbon atoms respectively. A biomarker of oxidative damage to lipids caused by smoking, it exists in vivo mainly in the enol form. It has a role as a biomarker.
Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992)
Malondialdehyde is an organic compound with the formula CH2(CHO)2, and a byproduct of lipid metabolism in the body. Malondialdehyde, a highly reactive compound, is one of the many reactive electrophile species that cause toxic stress in cells and form covalent protein adducts, called advanced lipoxidation end products (ALE). This compound also forms mutagenic DNA adducts when it reacts with deoxyadenosine and deoxyguanosine in DNA. Malondialdehyde is also found in many foods and is present in high levels in rancid foods.

Scientific Research Applications

Synthesis and Characterization

  • Sodium malonaldehyde plays a role in the synthesis of pure malonaldehyde. It is obtained through acidic hydrolysis of 1,1,3,3-tetramethoxypropane, followed by a reaction with gaseous hydrochloric acid (Trivella, Coussan, & Chiavassa, 2008).

Analysis in Food Chemistry

  • Sodium malonaldehyde, as malonaldehyde, is measured in food chemistry for assessing lipid oxidation using the TBARS assay. This assay's accuracy can be affected by substances like sodium caseinate (Caprioli, O’Sullivan, & Monahan, 2011).

Medical Applications

  • In medical research, sodium malonaldehyde levels are measured in the lens of patients with complicated cataracts. The study found that preoperative treatment with diclofenac sodium eye drops significantly reduced malonaldehyde levels (Widowati, 2015).

Chemical Synthesis

  • Sodium malonaldehyde derivatives have been synthesized for potential applications in various fields. These derivatives are obtained via a specific synthetic route involving heteroarylacetic acids and aqueous sodium carbonate (Mehranpour, Hashemnia, & Azamifar, 2013).

Food Preservation and Shelf Life

  • In food science, sodium malonaldehyde content is used as an indicator of lipid oxidation, which is relevant in studies on the shelf life of foods. For instance, sodium lactate's effectiveness in inhibiting malonaldehyde formation in poultry sausage was investigated (Cegielska-Radziejewska & Pikul, 2004).

Use in Sodium-Ion Batteries

  • While not directly related to sodium malonaldehyde, research on sodium-ion batteries highlights the significance of sodium in advanced energy materials and technologies (Delmas, 2018).

MRI Applications

  • Sodium MRI, a biomedical application, indirectly involves the understanding of sodium behavior in biological tissues. This advanced imaging technique provides insights into cell integrity and function (Madelin & Regatte, 2013).

properties

CAS RN

24382-04-5

Product Name

Sodium Malonaldehyde

Molecular Formula

OCHCH2CHO
C3H4O2

Molecular Weight

72.06 g/mol

IUPAC Name

sodium;propanedial

InChI

InChI=1S/C3H3O2.Na/c4-2-1-3-5;/h1-3H;/q-1;+1

InChI Key

WSMYVTOQOOLQHP-UHFFFAOYSA-N

SMILES

[CH-](C=O)C=O.[Na+]

Canonical SMILES

C(C=O)C=O

Color/Form

Solid (needles)

melting_point

232 °F (decomposes) (NTP, 1992)
72.0 °C
72°C
72 °C
161°F

Other CAS RN

542-78-9

physical_description

Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992)
Solid
NEEDLES.
Solid (needles).

solubility

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)

synonyms

Malonaldehyde
Malondialdehyde
Malondialdehyde, Sodium
Malonylaldehyde
Malonyldialdehyde
Propanedial
Sodium Malondialdehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Malonaldehyde
Reactant of Route 2
Sodium Malonaldehyde
Reactant of Route 3
Reactant of Route 3
Sodium Malonaldehyde
Reactant of Route 4
Sodium Malonaldehyde
Reactant of Route 5
Sodium Malonaldehyde
Reactant of Route 6
Reactant of Route 6
Sodium Malonaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.